molecular formula C11H5ClF3NO2 B7961044 4-Chloro-8-(trifluoromethyl)quinoline-2-carboxylic acid

4-Chloro-8-(trifluoromethyl)quinoline-2-carboxylic acid

Cat. No.: B7961044
M. Wt: 275.61 g/mol
InChI Key: CEBSHFAVPPWBBZ-UHFFFAOYSA-N
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Description

4-Chloro-8-(trifluoromethyl)quinoline-2-carboxylic acid is a quinoline derivative known for its unique chemical properties and potential applications in various fields. The compound’s structure includes a quinoline ring substituted with a chlorine atom at the 4-position and a trifluoromethyl group at the 8-position, along with a carboxylic acid group at the 2-position. This combination of functional groups imparts distinct reactivity and stability to the molecule, making it a subject of interest in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-8-(trifluoromethyl)quinoline-2-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate aniline derivatives with trifluoromethyl-substituted ketones under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then chlorinated to introduce the chlorine atom at the 4-position .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-8-(trifluoromethyl)quinoline-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom .

Mechanism of Action

The mechanism of action of 4-Chloro-8-(trifluoromethyl)quinoline-2-carboxylic acid and its derivatives often involves interaction with biological targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can disrupt biological pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-8-(trifluoromethyl)quinoline-2-carboxylic acid is unique due to the specific combination of functional groups and their positions on the quinoline ring. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Properties

IUPAC Name

4-chloro-8-(trifluoromethyl)quinoline-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5ClF3NO2/c12-7-4-8(10(17)18)16-9-5(7)2-1-3-6(9)11(13,14)15/h1-4H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEBSHFAVPPWBBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C(F)(F)F)N=C(C=C2Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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